molecular formula C10H15ClFN B1523357 (1R)-1-(3-Fluoro-4-methylphenyl)propylamine CAS No. 1432679-89-4

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Cat. No. B1523357
M. Wt: 203.68 g/mol
InChI Key: CWKFVOFWZXWRDE-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine, also known as FMPPA, is an organic compound containing an amine group that is widely used in scientific research. It is a versatile compound with a wide range of applications in the laboratory, including synthesis, therapeutic applications, and more. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FMPPA.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One study explored a compound with potential relevance in the field of neurokinin-1 receptor antagonism. It described the synthesis and pre-clinical testing of a water-soluble neurokinin-1 receptor antagonist showing efficacy in models relevant to emesis and depression, demonstrating the compound's potential in clinical settings for these indications (Harrison et al., 2001).

Arylcyclohexylamine Derivatives

Research on arylcyclohexylamine derivatives, which include compounds perceived as dissociative substances with actions similar to ketamine, highlights their analytical characterization and synthesis. These substances are of interest due to their NMDA receptor antagonism and potential research chemical (RC) status, indicating a broader scope of inquiry into novel psychoactive substances (Wallach et al., 2016).

Selective Androgen Receptor Modulators (SARMs)

A study on selective androgen receptor modulators (SARMs) detailed the pharmacokinetics and metabolism of a compound, highlighting its promise as a therapeutic agent for androgen-dependent diseases. This research provides insight into the compound's absorption, distribution, metabolism, and excretion in rats, contributing to the understanding of SARMs in preclinical development (Wu et al., 2006).

Fluorescence Probes for Biological Applications

Another area of interest is the development of fluorescent probes for biological investigations. A study introduced a rhodamine-based fluorescence probe designed for the specific detection of hypochlorous acid in phagosomes, showcasing the utility of such probes in real-time imaging and biological research (Kenmoku et al., 2007).

Metabolite Detection and Drug Metabolism

Research into the metabolism of drugs like flutamide in human liver microsomes and urine of prostate cancer patients revealed new metabolites, offering insights into drug metabolism and potential biomarkers for hepatic functions. Such studies underscore the importance of understanding drug metabolism in the context of treatment efficacy and safety (Goda et al., 2006).

properties

IUPAC Name

(1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFVOFWZXWRDE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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